molecular formula C10H8ClNO5 B1348138 5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid CAS No. 61389-11-5

5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid

Cat. No.: B1348138
CAS No.: 61389-11-5
M. Wt: 257.63 g/mol
InChI Key: JIXLTJSFSIQKEI-UHFFFAOYSA-N
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Description

5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C10H8ClNO5 and a molecular weight of 257.63 g/mol . . This compound is a derivative of isophthalic acid, featuring a chloroacetamido group at the 5-position of the benzene ring.

Preparation Methods

The synthesis of 5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid typically involves the reaction of isophthalic acid with chloroacetyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like pyridine, acids for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. For instance, its derivatives have been studied for their ability to inhibit bacterial enzymes such as MurD and MurE, which are involved in peptidoglycan biosynthesis . This inhibition disrupts bacterial cell wall synthesis, leading to antibacterial effects.

Comparison with Similar Compounds

5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid can be compared with other benzenedicarboxylic acids, such as:

The uniqueness of this compound lies in its chloroacetamido functional group, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

5-[(2-chloroacetyl)amino]benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO5/c11-4-8(13)12-7-2-5(9(14)15)1-6(3-7)10(16)17/h1-3H,4H2,(H,12,13)(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXLTJSFSIQKEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)NC(=O)CCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364213
Record name 5-[(chloroacetyl)amino]isophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61389-11-5
Record name 5-[(chloroacetyl)amino]isophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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